Ethyl 6-aminospiro[2.5]octane-1-carboxylate
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Overview
Description
Ethyl 6-aminospiro[25]octane-1-carboxylate is a chemical compound with the molecular formula C₁₁H₁₉NO₂ It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-aminospiro[2.5]octane-1-carboxylate typically involves the reaction of ethyl 6-oxaspiro[2.5]octane-1-carboxylate with an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is carefully monitored to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-aminospiro[2.5]octane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxo derivatives, while substitution reactions produce various substituted products .
Scientific Research Applications
Ethyl 6-aminospiro[2.5]octane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-aminospiro[2.5]octane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Ethyl 6-aminospiro[2.5]octane-1-carboxylate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 1-aminospiro[2.5]octane-1-carboxylate hydrochloride: Similar structure but with a hydrochloride salt form.
Ethyl 1-oxaspiro[2.5]octane-6-carboxylate: Similar spiro structure but with an oxo group.
These comparisons highlight the unique structural features and potential applications of this compound.
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl 6-aminospiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-10(13)9-7-11(9)5-3-8(12)4-6-11/h8-9H,2-7,12H2,1H3 |
InChI Key |
PPEJCXIWRWYXJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC12CCC(CC2)N |
Origin of Product |
United States |
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